3,4-Dichloro-2-formylphenylboronic acid
Description
Structural Framework and Principal Functional Groups
The molecular structure of 3,4-Dichloro-2-formylphenylboronic acid is characterized by a benzene (B151609) ring substituted with three distinct functional groups, each contributing to its unique reactivity.
Boronic Acid Group (-B(OH)₂): This is the cornerstone functional group, defining the compound as a member of the boronic acid class. It is the primary site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of new carbon-carbon bonds. libretexts.orgrsc.org Boronic acids are generally stable, non-toxic, and easy to handle, which contributes to their widespread use in synthesis. nih.govmdpi.com
Formyl Group (-CHO): The aldehyde functionality, located at the ortho position relative to the boronic acid, is a reactive handle for a variety of chemical transformations. It can participate in reactions like reductive amination, Wittig reactions, and condensations. Its proximity to the boronic acid group can also lead to interesting intramolecular interactions and the formation of cyclic structures like benzoxaboroles. marquette.edu
Chloro Groups (-Cl): Two chlorine atoms are situated at the 3 and 4 positions of the phenyl ring. These electron-withdrawing groups significantly influence the electronic properties of the aromatic ring and the reactivity of the other functional groups. They can also serve as sites for further functionalization through nucleophilic aromatic substitution under specific conditions.
This trifunctional arrangement makes this compound a distinctly reactive and versatile molecule.
Interactive Table: Key Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 2121512-56-7 sigmaaldrich.com |
| Molecular Formula | C₇H₅BCl₂O₃ |
| Molecular Weight | 218.83 g/mol sigmaaldrich.com |
| IUPAC Name | (3,4-Dichloro-2-formylphenyl)boronic acid |
Significance as a Multifunctional Organic Building Block in Advanced Synthesis
Organic building blocks are foundational molecules used for the modular assembly of more complex structures. google.com this compound exemplifies a multifunctional building block due to the orthogonal reactivity of its functional groups, allowing for sequential and selective reactions.
Its primary significance lies in its utility in cross-coupling reactions. The boronic acid group is a key participant in the Suzuki-Miyaura reaction , a powerful method for creating carbon-carbon bonds between aryl or vinyl halides and organoboron compounds, typically catalyzed by palladium complexes. libretexts.orgfujifilm.com This reaction is a cornerstone of modern drug discovery and materials science for constructing biaryl and other conjugated systems. chemrxiv.org
Furthermore, the boronic acid moiety can engage in Chan-Lam coupling reactions, which form carbon-heteroatom bonds (C-N, C-O, C-S) using copper catalysts. wikipedia.orgorganic-chemistry.org This provides a complementary method to the palladium-catalyzed Buchwald-Hartwig amination for synthesizing aryl amines, ethers, and thioethers. wikipedia.orgorganic-chemistry.org The reaction can often be performed under mild conditions, sometimes in the open air. organic-chemistry.org
The aldehyde group adds another layer of synthetic versatility. It can be used to introduce new substituents or to build entirely new ring systems onto the phenyl scaffold after the boronic acid has been utilized in a coupling reaction. This sequential reaction capability is a hallmark of an advanced synthetic building block.
Overview of Academic Research Trends and Methodologies
Research involving phenylboronic acids is a vibrant area of organic chemistry, driven by their broad applicability. nih.govresearchgate.net While specific research exclusively focused on this compound is nascent, the trends for the broader class of formylphenylboronic acids point towards several key areas of investigation.
Synthesis Methodologies: The synthesis of formylphenylboronic acids often involves a multi-step process starting from a corresponding halogenated benzaldehyde. google.comgoogle.com A common route includes the protection of the reactive aldehyde group, followed by a metal-halogen exchange (e.g., forming an organolithium or Grignard reagent) and subsequent reaction with a trialkyl borate (B1201080) ester. google.comorgsyn.org An acidic workup then hydrolyzes the resulting boronate ester and deprotects the aldehyde to yield the final product. google.comorgsyn.org Patents describe general processes for preparing highly pure formylphenylboronic acids, which are valuable as intermediates for pharmaceuticals and liquid crystals. google.com
Applications in Medicinal Chemistry: A major trend is the use of substituted phenylboronic acids as key intermediates in the synthesis of biologically active molecules. nih.govresearchgate.netmdpi.com Boronic acids themselves are recognized as important pharmacophores, with drugs like Bortezomib (a proteasome inhibitor) demonstrating their therapeutic potential. nih.gov The formyl group on compounds like this compound allows for the construction of complex heterocyclic systems, which are common motifs in pharmaceuticals. Research on related compounds, such as 4-chloro-2-formylphenylboronic acid, has shown that halogenated derivatives can act as potent enzyme inhibitors, highlighting the potential for discovering new therapeutic agents. marquette.edu
Development of Novel Reactions: The unique juxtaposition of the formyl and boronic acid groups in ortho-formylphenylboronic acids has led to the development of novel synthetic methods. For instance, these compounds are precursors for the synthesis of indazoles and have been studied in ligation chemistry for assembling peptides. researchgate.net The ongoing exploration of the reactivity of this class of compounds continues to yield new tools for organic synthesis.
Interactive Table: Research Findings on Related Phenylboronic Acids
| Compound Class | Research Finding | Significance |
|---|---|---|
| 2-Formylphenylboronic Acids | Can be used to synthesize indazole derivatives via copper-catalyzed reactions. nih.gov | Provides a route to important heterocyclic scaffolds found in pharmaceuticals. |
| 2-Formylphenylboronic Acids | Investigated for use in chemoselective peptide ligation (Ser/Thr and Cys/Pen ligation). researchgate.net | Offers new methods for the chemical synthesis of proteins and peptides. |
| Halogenated Phenylboronic Acids | Used in Suzuki-Miyaura cross-coupling reactions to synthesize functionalized dinucleophilic fragments. | Enables the construction of complex macrocycles for supramolecular chemistry. |
| Arylboronic Acids | Employed in Chan-Lam coupling to form sulfilimines, which are precursors to other medicinally relevant sulfur-containing groups. nih.gov | Expands the toolkit for synthesizing sulfur-based pharmacophores. |
Properties
IUPAC Name |
(3,4-dichloro-2-formylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BCl2O3/c9-6-2-1-5(8(12)13)4(3-11)7(6)10/h1-3,12-13H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODOJGKPUZLBREY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)Cl)Cl)C=O)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BCl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3,4 Dichloro 2 Formylphenylboronic Acid
De Novo Synthesis Pathways to the Dichlorophenylboronic Acid Scaffold
De novo synthesis, in this context, refers to the creation of the fundamental 3,4-dichlorophenylboronic acid structure from simpler halogenated benzene (B151609) precursors. wikipedia.org The primary challenge lies in achieving the correct substitution pattern on the aromatic ring.
Directed ortho-metalation (DoM) is a powerful technique for achieving regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This strategy employs a directing metalation group (DMG) which complexes with an organolithium reagent, such as n-butyllithium, to facilitate deprotonation at the adjacent ortho-position. wikipedia.orgharvard.edu The resulting aryllithium intermediate is then trapped with an electrophilic boron reagent, typically a trialkyl borate (B1201080) like triisopropyl borate, to form a boronic ester. Subsequent acidic hydrolysis yields the desired boronic acid. google.com
For the synthesis of a 3,4-dichlorinated scaffold, a plausible starting material would be 3,4-dichloroaniline. The amine, after conversion to a suitable DMG like a pivalamide (B147659) or carbamate, would direct lithiation specifically to the C-2 position. Quenching this lithiated species with a borate ester would furnish the desired 3,4-dichloro-2-aminophenylboronic acid derivative, which would require further steps to remove the directing group.
A more direct and commonly utilized method for preparing arylboronic acids is the halogen-metal exchange. wikipedia.org This reaction is particularly effective when there is a significant difference in the reactivity of different halogens on the aromatic ring. The rate of exchange with organolithium reagents follows the trend I > Br > Cl, making it possible to selectively replace a bromine or iodine atom while leaving chlorine atoms intact. wikipedia.orgharvard.edu
To synthesize the 3,4-dichlorophenylboronic acid scaffold, a logical precursor is 4-bromo-1,2-dichlorobenzene. Treatment of this compound with an alkyllithium reagent, such as n-butyllithium at low temperatures (e.g., -78°C), results in a rapid and selective bromine-lithium exchange to generate a 3,4-dichlorophenyllithium intermediate. wikipedia.orgresearchgate.net This highly reactive organometallic species is then quenched with an electrophilic boron source, like triisopropyl borate or trimethyl borate, to form the corresponding boronic ester. mdpi.comwikipedia.org The final step is acidic workup (hydrolysis) to yield 3,4-dichlorophenylboronic acid. nih.gov
Table 1: Representative Conditions for Halogen-Lithium Exchange and Boronylation
| Starting Material | Reagents | Solvent | Temperature (°C) | Product | Yield (%) | Reference |
| N-allyl-4-bromobenzenesulfonamide | 1) n-BuLi, 2) B(OiPr)₃ | THF/Toluene | -78 | 4-(N-allylsulfamoyl)phenylboronic acid | Not specified | nih.gov |
| 4-Bromobenzaldehyde (protected) | 1) n-BuLi, 2) B(OiPr)₃ | THF | -78 | 4-Formylphenylboronic acid | 99 (crude) | wikipedia.org |
| Aryl Bromide/Iodide | i-PrMgCl | THF | - | Arylmagnesium chloride | Not specified | wikipedia.org |
| Bromoheterocycle | 1) i-PrMgCl, 2) n-BuLi, 3) DMF | THF | -20 | Formylated heterocycle | Varies | nih.gov |
Installation and Derivatization of the Formyl Moiety
Once the 3,4-dichlorophenylboronic acid scaffold is in hand, the next critical step is the regioselective introduction of the formyl group at the C-2 position.
The most precise method for installing the formyl group is to again use a directed ortho-metalation (DoM) strategy, this time on the pre-formed 3,4-dichlorophenylboronic acid. To prevent unwanted reactions, the boronic acid is typically protected as a more robust derivative, such as a pinacol (B44631) ester or an N-methyldiethanolamine ester. nih.gov The protected boronic acid group then acts as a directing group. Treatment with a strong base like lithium diisopropylamide (LDA) or sec-butyllithium (B1581126) deprotonates the only available ortho-position (C-2). The resulting lithiated species is then quenched with a formylating agent such as N,N-dimethylformamide (DMF) to install the aldehyde group. harvard.edu Subsequent deprotection of the boronic ester during aqueous workup yields the final product, 3,4-dichloro-2-formylphenylboronic acid.
An alternative, though often less direct, pathway involves formylating a dichlorobenzene derivative first and then introducing the boronic acid. For example, one could start with 1,2-dichlorobenzene (B45396) and attempt a formylation reaction like the Vilsmeier-Haack or Rieche reaction. researchgate.netnih.gov However, these electrophilic aromatic substitution reactions on a deactivated dichlorobenzene ring would likely yield a mixture of isomers, with formylation at the C-4 position being the major product, not the desired C-3 (which would be the precursor to the 2-formyl group in the final product).
To achieve the required regioselectivity, a directing group would be necessary. For instance, starting with 3,4-dichlorophenol (B42033) and performing an ortho-formylation reaction could place the aldehyde at the 2-position. The phenolic hydroxyl group would then need to be converted into a group suitable for introducing the boronic acid, such as a triflate for subsequent cross-coupling or conversion to a halide for halogen-lithium exchange. This multi-step approach is generally more complex than formylating the pre-existing boronic acid derivative.
Table 2: Examples of Formylation Methods
| Reaction Type | Substrate Type | Formylating Agent | Catalyst/Conditions | Key Feature | Reference |
| Rieche Formylation | Methoxyphenyl boronic acids | Dichloromethyl methyl ether/TiCl₄ | - | Can lead to ipso-substitution or formylation of the ring | researchgate.net |
| Organocatalytic Formylation | Aryl boronic acids | Glyoxylic Acid | N-alkylaniline derivatives | Direct conversion of boronic acid to aldehyde | researchgate.net |
| Directed ortho-Metalation | Protected Arylboronic Acid | DMF | 1) s-BuLi, 2) DMF | High regioselectivity at the ortho-position | harvard.edu |
| AgOTf-promoted Formylation | Substituted Benzenes | Dichloromethyl methyl ether | AgOTf | Mild conditions, low temperature (-78°C) | nih.gov |
Optimization Strategies and Process Development in Synthesis
Optimizing the synthesis of complex molecules like this compound is crucial for improving efficiency, yield, and safety. Key strategies focus on refining the critical organometallic reaction steps.
For lithium-halogen exchange and DoM reactions, precise temperature control is paramount to prevent side reactions and decomposition of the highly reactive organolithium intermediates. The use of cryo-flow reactors offers superior control over exotherms compared to batch processing, leading to more reproducible and scalable processes. nih.gov
One-pot procedures are highly desirable as they reduce the number of workup and purification steps, saving time and materials. nih.gov For example, a sequence involving DoM, borylation, and subsequent Suzuki-Miyaura cross-coupling has been successfully performed in a single vessel. nih.gov A similar one-pot strategy could be envisioned for the synthesis of the target molecule, where the 3,4-dichlorophenyllithium generated via halogen exchange is borylated and then, without isolation, subjected to ortho-lithiation and formylation.
Purification of the final boronic acid product can be optimized using acid-base extraction techniques. Boronic acids are acidic and can be dissolved in an alkaline aqueous solution (pH 8-11), allowing for the removal of insoluble non-acidic organic impurities by filtration or extraction. google.com The purified boronic acid is then precipitated by re-acidifying the solution and can be isolated with high purity. google.com
Chemical Reactivity and Transformations of 3,4 Dichloro 2 Formylphenylboronic Acid
Reactivity of the Boronic Acid Functionality
The boronic acid group is a cornerstone of modern organic synthesis, primarily due to its participation in palladium-catalyzed cross-coupling reactions and its ability to form esters.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide or triflate. libretexts.org This reaction is widely used to synthesize biaryls, styrenes, and polyolefins. The general catalytic cycle involves three main steps: oxidative addition of the organohalide to the palladium(0) catalyst, transmetalation of the organoboron reagent to the palladium(II) complex, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.org
For 3,4-dichloro-2-formylphenylboronic acid, the boronic acid moiety can readily participate in Suzuki-Miyaura coupling reactions with various aryl or heteroaryl halides. The presence of the electron-withdrawing chloro and formyl groups on the phenyl ring can influence the electronic properties of the boronic acid and its reactivity in the transmetalation step.
A variety of palladium catalysts, ligands, and bases can be employed for the Suzuki-Miyaura coupling. The choice of conditions is often crucial for achieving high yields and preventing side reactions.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Arylboronic Acids
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd(PPh₃)₄ | --- | K₂CO₃ | Toluene/Water/Methanol (B129727) | Reflux |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/Water | 60 |
| Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | Toluene | Room Temperature |
This table presents generally applicable conditions for Suzuki-Miyaura reactions and is not specific to this compound, for which specific examples with this level of detail were not available in the searched literature.
Transesterification and Formation of Boronic Esters (e.g., Pinacol (B44631) Esters)
Boronic acids can undergo reversible esterification with diols to form boronic esters. Pinacol esters, formed with pinacol, are particularly common due to their stability, ease of handling, and compatibility with a wide range of reaction conditions. The formation of the pinacol ester of this compound (CAS Number: 2121514-14-3) can be achieved by reacting the boronic acid with pinacol, often in the presence of a dehydrating agent like magnesium sulfate (B86663) or by azeotropic removal of water. musechem.comorgsyn.org
The resulting this compound pinacol ester is often preferred for certain applications as it is less prone to protodeboronation and can be more easily purified by chromatography compared to the corresponding boronic acid. harvard.edu
Table 2: General Procedure for Pinacol Ester Formation
| Reactants | Reagents | Solvent | Conditions |
| Boronic Acid, Pinacol | MgSO₄ | Diethyl ether | Room temperature, 24h |
This table outlines a general procedure for the synthesis of pinacol esters from boronic acids. Specific experimental details for the formation of this compound pinacol ester were not found in the reviewed literature.
Lewis Acidity and Interactions in Catalytic Cycles
The boron atom in boronic acids is electron-deficient and possesses a vacant p-orbital, which imparts Lewis acidic character. bldpharm.com This Lewis acidity allows boronic acids to interact with Lewis bases, a property that can be exploited in catalysis. While the primary role of boronic acids in Suzuki-Miyaura coupling is as a nucleophilic partner after activation with a base, their Lewis acidity can influence the reaction mechanism and the stability of intermediates. organic-chemistry.org In some catalytic cycles, the boronic acid can act as a catalyst itself or as a co-catalyst. bldpharm.com
Reactions of the Formyl (Aldehyde) Group
The formyl group of this compound is a versatile handle for further synthetic transformations, including oxidation and reduction.
Oxidation Reactions
The aldehyde functionality can be readily oxidized to a carboxylic acid. A variety of oxidizing agents can be employed for this transformation. Common reagents include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder oxidants like silver oxide (Ag₂O) or Tollens' reagent. clockss.org The choice of oxidant is important to ensure chemoselectivity, particularly to avoid unwanted reactions with the boronic acid group. Under certain conditions, the boronic acid can be sensitive to strong oxidizing agents.
The oxidation of this compound would yield 3,4-dichloro-2-carboxyphenylboronic acid. This transformation converts the aldehyde into a carboxylic acid, which can then participate in a different set of chemical reactions, such as esterification or amide bond formation. A patent for purifying formylphenylboronic acids suggests that the formyl group is stable under specific alkaline and acidic conditions, which is relevant when considering the conditions for selective oxidation. google.com
Table 3: Common Oxidizing Agents for Aldehydes
| Oxidizing Agent | Product | General Conditions |
| Potassium Permanganate (KMnO₄) | Carboxylic Acid | Basic, then acidic workup |
| Jones Reagent (CrO₃, H₂SO₄) | Carboxylic Acid | Acetone, 0°C to room temperature |
| Tollens' Reagent ([Ag(NH₃)₂]⁺) | Carboxylate | Aqueous ammonia |
This table lists common reagents for the oxidation of aldehydes. The specific application to this compound would require careful optimization to ensure the stability of the boronic acid moiety.
Reduction Reactions
The aldehyde group can be easily reduced to a primary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). sigmaaldrich.com Sodium borohydride is a milder reducing agent and is generally preferred for its chemoselectivity, as it typically does not reduce other functional groups like esters or carboxylic acids. Lithium aluminum hydride is a much stronger reducing agent and would also reduce the boronic acid group.
The reduction of this compound with a mild reducing agent like sodium borohydride would yield 3,4-dichloro-2-(hydroxymethyl)phenylboronic acid. This introduces a primary alcohol functionality while preserving the boronic acid group for subsequent reactions.
Table 4: Common Reducing Agents for Aldehydes
| Reducing Agent | Product | General Conditions |
| Sodium Borohydride (NaBH₄) | Primary Alcohol | Methanol or Ethanol, 0°C to room temperature |
| Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | Diethyl ether or THF, followed by aqueous workup |
This table provides an overview of common reagents for aldehyde reduction. For the reduction of this compound, NaBH₄ would likely be the preferred reagent to maintain the integrity of the boronic acid group.
Nucleophilic Addition Reactions (e.g., Wittig, Grignard, Aldol (B89426), Henry)
The aldehyde functionality of this compound is susceptible to attack by various nucleophiles. While specific studies on this exact molecule are limited, the reactivity can be inferred from its structural analogue, 2-formylphenylboronic acid (2-FPBA), and related compounds.
The Wittig reaction , a cornerstone for alkene synthesis, is expected to proceed readily with this compound. For instance, tandem reactions combining Wittig olefination with Suzuki-Miyaura cross-coupling have been reported for 2-FPBA, highlighting the compatibility of the boronic acid moiety under Wittig conditions. uaegsrc.ae Such a reaction with a stabilized phosphorane would convert the formyl group into a carbon-carbon double bond.
Grignard reactions with organomagnesium halides would lead to the formation of secondary alcohols. Research on 2-formylphenylboronic acid pinacol ester has shown that the addition of an aryl Grignard reagent to the aldehyde is a feasible transformation, which can be followed by further reactions involving the boronic acid group. nih.gov
Aldol and Henry reactions , involving the addition of enolates or nitroalkanes respectively, are also anticipated to occur at the formyl group. These reactions would result in the formation of β-hydroxy carbonyl compounds or β-nitro alcohols, which are valuable synthetic intermediates. The specific conditions would need to be optimized to manage the potential for side reactions involving the boronic acid.
Table 1: Predicted Products of Nucleophilic Addition Reactions
| Reaction Type | Nucleophile Example | Predicted Product Structure |
|---|---|---|
| Wittig | Triphenylphosphonium ylide | |
| Grignard | Phenylmagnesium bromide | |
| Aldol | Acetone enolate | |
| Henry | Nitromethane |
Note: The product structures are generalized representations of the expected outcomes.
Condensation Reactions (e.g., Knoevenagel, Mannich, Imine Formation)
Condensation reactions involving the formyl group are well-documented for the analogous 2-formylphenylboronic acid and are expected to be a prominent feature of the reactivity of this compound. The ortho-boronic acid group can play a significant role in these transformations, often accelerating the reaction rate and stabilizing the products.
The Knoevenagel condensation with active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl cyanoacetate, is a viable pathway for the synthesis of α,β-unsaturated compounds. Studies with 2-FPBA have demonstrated its successful participation in Knoevenagel condensations to form various heterocyclic structures. globethesis.comacs.org One report details a Knoevenagel-type reaction between 2-formylphenylboronic acid and rhodanine (B49660), catalyzed by sodium sulfite (B76179) in ethanol, indicating the boronic acid group's compatibility with such transformations. bohrium.com
Imine formation with primary amines is another key reaction. The ortho-boronic acid can stabilize the resulting imine through the formation of an iminoboronate, a five-membered ring structure. researchgate.netchemrxiv.org This interaction not only enhances the stability of the imine but can also influence the reaction kinetics. rsc.org The reaction of 2-FPBA with various amines has been studied, demonstrating the formation of these stable adducts. researchgate.net
The Mannich reaction , a three-component condensation of an aldehyde, an amine, and a compound with an active hydrogen, would likely proceed at the formyl group. The resulting aminomethylated product would be a valuable building block for further synthetic elaborations.
Table 2: Examples of Condensation Reactions with 2-Formylphenylboronic Acid (2-FPBA) as an Analog
| Reaction Type | Reactants with 2-FPBA | Product Type | Reference |
|---|---|---|---|
| Knoevenagel | Rhodanine | 5-Arylidene rhodanine derivative | bohrium.com |
| Knoevenagel | 2H-Imidazolinones | Locked GFP chromophore analogue | acs.org |
| Imine Formation | Primary amines | Iminoboronate | researchgate.netchemrxiv.org |
| Hydrazone Formation | 4-Hydrazinylbenzoic acid | 1,2-dihydro-1-hydroxy-2,3,1-benzodiazaborine | nih.gov |
Reactivity of the Dichlorinated Aromatic Core
The two chlorine atoms on the aromatic ring introduce the potential for further functionalization of the core structure through either directed aromatic functionalization or nucleophilic aromatic substitution.
Directed Aromatic Functionalization
Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.orgchemeurope.com In this compound, both the formyl and boronic acid groups can potentially act as directing metalation groups (DMGs). These groups can coordinate with an organolithium reagent, directing deprotonation to the adjacent ortho position. Given the substitution pattern, the most likely position for deprotonation would be C5, which is ortho to the chloro substituent at C4 and meta to the formyl and boronic acid groups. However, the combined electronic and steric effects of the existing substituents would need to be carefully considered. Following lithiation, the introduction of various electrophiles could lead to a range of polysubstituted aromatic compounds.
Potential for Nucleophilic Aromatic Substitution
The presence of the electron-withdrawing formyl group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr) . The chlorine atoms can serve as leaving groups in the presence of strong nucleophiles. The regioselectivity of such a substitution would be governed by the ability of the aromatic ring to stabilize the intermediate Meisenheimer complex. echemi.comstackexchange.com
In the case of this compound, the formyl group at C2 would strongly activate the chlorine at C4 (para position) for nucleophilic attack. The negative charge of the Meisenheimer complex formed by nucleophilic attack at C4 can be delocalized onto the oxygen atom of the formyl group through resonance. Attack at C3 (meta to the formyl group) would not allow for such direct resonance stabilization, making substitution at this position less favorable. Therefore, it is predicted that nucleophilic aromatic substitution would preferentially occur at the C4 position. Studies on analogous systems like 1,2-dichloro-4-nitrobenzene confirm that substitution occurs para to the strongly electron-withdrawing nitro group. echemi.comstackexchange.com
Strategic Applications in Advanced Organic Synthesis
Construction of Complex Molecular Architectures
The strategic placement of three distinct functional groups on a single phenyl ring makes 3,4-Dichloro-2-formylphenylboronic acid a powerful tool for the convergent synthesis of complex molecular architectures. Synthetic chemists can selectively address each functional group—the boronic acid for cross-coupling, the aldehyde for condensation or homologation, and the chloro-substituents for further functionalization—in a stepwise manner. This controlled reactivity is paramount in total synthesis, where building blocks are methodically assembled to create intricate natural products or designed molecules with specific functions. organic-chemistry.orgorgsyn.orgnih.gov
While specific total syntheses employing this exact dichlorinated derivative are not extensively documented in readily available literature, its potential is evident from strategies using simpler 2-formylphenylboronic acids. The aldehyde can serve as a handle for chain extension via Wittig or aldol (B89426) reactions, while the boronic acid moiety is reserved for a late-stage Suzuki-Miyaura coupling to introduce a complex aryl or vinyl fragment. nih.govharvard.edu The chlorine atoms not only influence the electronic properties of the ring but also offer sites for subsequent transformations, such as nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling, further increasing the complexity of the final structure.
Role in the Synthesis of Diverse Heterocyclic Compounds
The ortho-relationship between the formyl and boronic acid groups in this compound is particularly advantageous for the synthesis of fused heterocyclic systems. This arrangement allows for tandem reactions where an initial intermolecular bond formation is followed by an intramolecular cyclization.
A notable application is in the synthesis of substituted quinazolines and related heterocycles. organic-chemistry.orgnih.govnih.gov The general strategy involves the reaction of the 2-formylphenylboronic acid with a nitrogen-containing nucleophile, such as an amidine or aniline (B41778) derivative. For instance, a copper-catalyzed Chan-Lam coupling can form a C-N bond, followed by an acid- or base-catalyzed intramolecular condensation between the nitrogen nucleophile and the proximal aldehyde to forge the heterocyclic ring. nih.gov
Another significant application is the synthesis of indazoles. A method has been developed involving a copper(II) acetate-catalyzed reaction of 2-formylphenylboronic acids with azodicarboxylates. nih.gov This initial C-N bond formation is followed by an acid or base-induced ring closure, where the formyl group is attacked by the newly introduced nitrogen atom to yield 1N-alkoxycarbonyl indazoles. This process can be efficiently performed as a one-pot procedure. nih.gov The presence of the dichloro-substituents on the benzene (B151609) ring would lead to the corresponding 5,6-dichloro-substituted indazoles, which are of interest in medicinal chemistry.
| Heterocycle Class | Reagents and Conditions | Resulting Scaffold |
| Quinazolines | Amidine/Amine, Cu(II) catalyst, Base, Heat | Dichloro-substituted quinazolinone core |
| Indazoles | Azodicarboxylate, Cu(OAc)₂, Acid/Base for cyclization | Dichloro-substituted 1N-alkoxycarbonyl indazole |
This table presents generalized synthetic applications based on the reactivity of the formylphenylboronic acid moiety.
Development of Novel Carbon-Carbon and Carbon-Heteroatom Bond Forming Methodologies
This compound is an exemplary substrate for foundational bond-forming reactions, particularly palladium-catalyzed Suzuki-Miyaura couplings and copper-catalyzed Chan-Evans-Lam (Chan-Lam) couplings.
Carbon-Carbon Bond Formation (Suzuki-Miyaura Reaction): The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for forming C(sp²)-C(sp²) bonds. nih.govharvard.edufishersci.co.ukorganic-chemistry.org In this reaction, the boronic acid group of this compound couples with a variety of organic halides or triflates (Ar-X, Vinyl-X) in the presence of a palladium catalyst and a base. This reaction is highly tolerant of the aldehyde and chloro functional groups, allowing for the direct synthesis of complex biaryl or styrenyl compounds where the formyl group is retained for subsequent transformations. nih.gov
Typical Suzuki-Miyaura Reaction Conditions:
| Component | Example | Purpose |
|---|---|---|
| Boronic Acid | This compound | Aryl source |
| Coupling Partner | Aryl/Vinyl Halide (e.g., Iodobenzene) | Electrophile |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Facilitates catalytic cycle |
| Base | Na₂CO₃, K₃PO₄, Cs₂CO₃ | Activates boronic acid |
| Solvent | Toluene/Water, Dioxane, DMF | Reaction medium |
Carbon-Heteroatom Bond Formation (Chan-Lam Coupling): The Chan-Lam coupling provides a powerful method for forming carbon-heteroatom bonds, such as C-N and C-O bonds. organic-chemistry.orgwikipedia.orgnrochemistry.comnih.gov This reaction couples the boronic acid with N-H or O-H containing compounds (e.g., amines, amides, phenols) using a copper catalyst, often in the presence of an oxidant like air. organic-chemistry.orgnrochemistry.com The reaction can be performed under relatively mild conditions and is complementary to the palladium-catalyzed Buchwald-Hartwig amination. The aldehyde and chloro groups are generally compatible with these conditions, enabling the synthesis of N-aryl or O-aryl products that are valuable intermediates in medicinal chemistry and materials science. wikipedia.orgnih.gov
Application as a Scaffold or Building Block in Chemical Library Synthesis for Exploratory Research
In drug discovery and materials science, the generation of chemical libraries containing diverse yet structurally related compounds is crucial for identifying new leads. tcichemicals.com this compound is an ideal scaffold for library synthesis due to its trifunctional nature. Each reactive site can be independently and sequentially modified to generate a large number of derivatives from a single starting material.
For example, a library can be constructed by first reacting the aldehyde group with a diverse set of amines via reductive amination. The resulting secondary amines, each still containing the boronic acid and dichloro-phenyl motifs, can then be subjected to a Suzuki-Miyaura coupling with a variety of aryl halides. This two-step sequence allows for the rapid generation of a matrix of compounds with variations at two positions, significantly expanding the chemical space explored. The chlorine atoms provide additional points for diversification or can be retained to modulate the physicochemical properties of the final compounds.
Utilization as a Linker in the Synthesis of Covalent Organic Frameworks (COFs) and Related Extended Structures
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas. labinsights.nl Their properties are dictated by the geometry and functionality of their monomeric building blocks, or linkers. Boronic acids, particularly those containing additional reactive groups, are foundational linkers in COF chemistry.
This compound is a prime candidate for use as a bifunctional linker in COF synthesis. The aldehyde group can undergo condensation reactions with polyamine linkers (e.g., 1,3,5-tris(4-aminophenyl)benzene) to form robust and stable imine-linked COFs. labinsights.nl Simultaneously or subsequently, the boronic acid functionality can undergo self-condensation to form boroxine (B1236090) rings or condensation with polyols (like catechols) to form boronate ester linkages. This dual functionality allows for the construction of novel COF topologies and the introduction of specific functionalities within the porous framework. The dichloro-substituents would line the pores of the resulting COF, influencing its surface properties, stability, and affinity for guest molecules, making it potentially useful for applications in gas storage, separation, or catalysis.
Potential COF Linkage Chemistries:
| Linkage Type | Reacting Functional Groups | Resulting Bond |
|---|---|---|
| Imine | Aldehyde + Amine | -C=N- |
| Boroxine | Boronic Acid + Boronic Acid | B₃O₃ ring |
Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of 3,4-Dichloro-2-formylphenylboronic acid by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the aldehydic proton, the two aromatic protons, and the acidic protons of the boronic acid group.
Aldehyde Proton (-CHO): A singlet is anticipated in the downfield region, typically between δ 9.5 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group.
Aromatic Protons (Ar-H): Two doublets are expected for the two protons on the phenyl ring. Their specific chemical shifts would be influenced by the electron-withdrawing effects of the chlorine and formyl groups.
Boronic Acid Protons (-B(OH)₂): A broad singlet is expected for the two hydroxyl protons of the boronic acid. The chemical shift of this signal is highly variable and depends on the solvent, concentration, and water content. It often exchanges with deuterium (B1214612) in deuterated solvents like D₂O, causing the signal to disappear.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule.
Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is expected to appear significantly downfield, typically in the range of δ 190-200 ppm.
Aromatic Carbons (Ar-C): Six distinct signals are expected for the six carbons of the phenyl ring. The carbon bearing the boronic acid group (C-B) would appear as a broad signal due to quadrupolar relaxation of the boron nucleus. The chemical shifts of the other carbons are influenced by the attached substituents (Cl, CHO).
Carbon-Boron Coupling: The carbon atom directly attached to the boron atom often exhibits a broader signal due to the quadrupolar nature of the boron nucleus.
While specific, publicly available spectra for this compound are scarce, data from analogous compounds can provide insight. For instance, the related compound 3-formylphenylboronic acid shows characteristic proton signals for the aldehyde and aromatic protons. chemicalbook.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: These are predicted values based on standard substituent effects. Actual experimental values may vary.
| Atom Type | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H NMR | ||
| Aldehyde-H | 9.5 - 10.5 | Singlet |
| Aromatic-H | 7.5 - 8.5 | Doublets |
| Boronic Acid-OH | Variable (4.0 - 9.0) | Broad Singlet |
| ¹³C NMR | ||
| Aldehyde C=O | 190 - 200 | Singlet |
| Aromatic C-B | ~130 (often broad) | Singlet |
| Aromatic C-Cl | 130 - 140 | Singlet |
| Aromatic C-H | 125 - 135 | Singlet |
| Aromatic C-CHO | 135 - 145 | Singlet |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound would be expected to display several characteristic absorption bands.
O-H Stretch: A broad and strong absorption band between 3200 and 3600 cm⁻¹ is characteristic of the O-H stretching in the boronic acid group, often participating in hydrogen bonding.
C=O Stretch: A sharp, strong absorption band between 1680 and 1710 cm⁻¹ corresponds to the C=O stretching vibration of the aromatic aldehyde.
C=C Stretch: Aromatic C=C stretching vibrations typically appear as multiple medium-to-weak bands in the 1450-1600 cm⁻¹ region.
B-O Stretch: A strong band associated with the B-O stretching vibration is expected in the 1310-1380 cm⁻¹ region.
C-Cl Stretch: The C-Cl stretching vibrations typically appear as strong bands in the fingerprint region, between 600 and 800 cm⁻¹.
Analysis of the IR spectrum for the related 4-formylphenylboronic acid confirms the presence of a prominent C=O stretching band, indicative of the aldehyde group. researchgate.net
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| Boronic Acid | O-H Stretch | 3200 - 3600 | Strong, Broad |
| Aldehyde | C=O Stretch | 1680 - 1710 | Strong, Sharp |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Weak |
| Boronic Acid | B-O Stretch | 1310 - 1380 | Strong |
| Aryl Halide | C-Cl Stretch | 600 - 800 | Strong |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of this compound and providing structural information through the analysis of its fragmentation patterns. The theoretical monoisotopic molecular weight of C₇H₅BCl₂O₃ is approximately 217.95 g/mol .
The mass spectrum of boronic acids can be complex. They can be prone to dehydration to form cyclic boroxines (trimeric anhydrides) or other condensation products, which may be observed in the mass spectrum at higher masses. researchgate.net
Molecular Ion Peak [M]⁺: The molecular ion peak would be expected at an m/z corresponding to the molecular weight. Due to the presence of two chlorine atoms, this peak will exhibit a characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, the spectrum will show peaks for [M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate ratio of 9:6:1, which is a definitive signature for a dichloro-substituted compound.
Fragmentation Patterns: Common fragmentation pathways would likely involve the loss of water (-18 Da) from the boronic acid, loss of the formyl group (-29 Da), or loss of chlorine atoms (-35 or -37 Da).
Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC)
Chromatographic methods are indispensable for assessing the purity of this compound and for separating it from starting materials, by-products, and other impurities.
High-Performance Liquid Chromatography (HPLC): HPLC is the most common chromatographic technique for analyzing non-volatile compounds like boronic acids. waters.com
Stationary Phase: A reversed-phase C18 (octadecylsilyl) column is typically employed. hplc.eu Modern columns designed to minimize interactions with metal-sensitive analytes can improve peak shape and reproducibility. waters.com
Mobile Phase: A gradient mixture of an aqueous buffer (often with a low pH modifier like formic acid or phosphoric acid to suppress ionization and improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727) is commonly used. hplc.eugoogle.com
Detection: A UV detector is suitable for detection, as the phenyl ring and carbonyl group are chromophores that absorb UV light (typically monitored around 254 nm).
Purity Assessment: The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.
Gas Chromatography (GC): Direct analysis of boronic acids by GC is generally not feasible due to their high polarity and low volatility, which can lead to poor peak shape and thermal decomposition in the injector port. However, analysis can be performed after derivatization. Esterification of the boronic acid group, for example, increases volatility, making the compound amenable to GC analysis. GC-MS can then be used to identify and quantify impurities.
Table 3: Typical HPLC Method Parameters for Analysis of Phenylboronic Acids
| Parameter | Condition |
| Column | Reversed-Phase C18, 2.1-4.6 mm I.D., 50-150 mm length, 1.8-5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid or Phosphoric Acid |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | e.g., 5% B to 95% B over 10-20 minutes |
| Flow Rate | 0.2 - 1.0 mL/min |
| Column Temperature | 25 - 40 °C |
| Detection | UV at 254 nm |
| Injection Volume | 1 - 10 µL |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. To perform this analysis, a high-quality single crystal of this compound is required.
If a suitable crystal can be grown, the analysis would provide precise data on:
Bond Lengths and Angles: Exact measurements of all bond lengths (e.g., C-C, C-Cl, C=O, B-O, B-C) and angles within the molecule.
Conformation: The dihedral angles between the phenyl ring and the formyl and boronic acid substituents.
Intermolecular Interactions: The packing of molecules in the crystal lattice, revealing details about hydrogen bonding (e.g., between boronic acid groups of adjacent molecules) and other non-covalent interactions that dictate the solid-state structure.
It is common for phenylboronic acids to form dimeric structures in the solid state through hydrogen bonding between their boronic acid groups. To date, the specific crystal structure for this compound has not been reported in publicly accessible crystallographic databases.
Theoretical and Computational Chemistry Studies
Molecular Geometry Optimization and Conformational Analysis
The three-dimensional structure of 3,4-Dichloro-2-formylphenylboronic acid is determined by the spatial arrangement of its constituent atoms. Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the most stable geometric conformations.
Table 1: Predicted Basic Computational Properties of this compound
| Property | Value | Source |
| Topological Polar Surface Area (TPSA) | 57.53 Ų | researchgate.net |
| LogP | 0.4857 | researchgate.net |
| Hydrogen Bond Acceptors | 3 | researchgate.net |
| Hydrogen Bond Donors | 2 | researchgate.net |
| Rotatable Bonds | 2 | researchgate.net |
This table presents computationally predicted properties and may not reflect experimentally determined values.
Electronic Structure Analysis and Frontier Molecular Orbital Theory
The electronic structure of a molecule governs its reactivity and spectroscopic properties. Frontier Molecular Orbital (FMO) theory is a fundamental concept in this context, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org
HOMO and LUMO Distribution: In this compound, the HOMO is expected to be primarily localized on the phenyl ring and the oxygen atoms, reflecting the regions of higher electron density. The LUMO, conversely, is likely to be centered on the electron-deficient boron atom and the carbonyl carbon of the formyl group, which are the most electrophilic sites. The presence of the electron-withdrawing chloro and formyl substituents will lower the energy of both the HOMO and LUMO compared to unsubstituted phenylboronic acid. The interaction between the orbitals of the substituent groups and the phenyl ring is key to determining the final energy levels of the frontier orbitals. rsc.org
HOMO-LUMO Gap and Reactivity: The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For this compound, the electron-withdrawing nature of the substituents is expected to result in a relatively small HOMO-LUMO gap, suggesting it could be a reactive molecule. This is consistent with the general reactivity of phenylboronic acids in various chemical transformations.
Prediction of Spectroscopic Parameters
Computational chemistry allows for the prediction of various spectroscopic parameters, which can be compared with experimental data to confirm the molecular structure.
NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods, often DFT, has become a standard tool in structural elucidation. nih.govnih.gov For this compound, the ¹H NMR spectrum would show characteristic signals for the aldehydic proton, the aromatic protons, and the hydroxyl protons of the boronic acid. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing effects of the chloro, formyl, and boronic acid groups. The ¹³C NMR spectrum would similarly show distinct signals for the carbonyl carbon, the aromatic carbons (with those bonded to chlorine showing characteristic splitting patterns in high-resolution spectra), and the carbon atom attached to the boron. The ¹¹B NMR chemical shift is particularly informative for boronic acids, with its value indicating the coordination state of the boron atom (trigonal vs. tetrahedral). nih.gov
Vibrational Spectroscopy (IR and Raman): Theoretical calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. For this compound, characteristic vibrational modes would include the C=O stretching of the formyl group, O-H stretching of the boronic acid, B-O stretching, and various vibrations associated with the dichlorinated phenyl ring. The calculated spectra can aid in the assignment of experimental bands and provide insights into intramolecular interactions, such as the aforementioned hydrogen bond, which would cause a shift in the O-H stretching frequency.
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is an invaluable tool for studying the mechanisms of chemical reactions, allowing for the characterization of transition states and intermediates that are often difficult to observe experimentally.
Suzuki-Miyaura Coupling Reaction: Phenylboronic acids are most famously used in the Suzuki-Miyaura cross-coupling reaction to form C-C bonds. nih.govharvard.edu A computational study of the Suzuki-Miyaura reaction involving this compound would focus on the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The electronic and steric effects of the dichloro and formyl substituents would influence the energetics of these steps. For instance, the electron-withdrawing groups could affect the rate of transmetalation. Studies on related ortho-substituted phenylboronic acids in Suzuki-Miyaura reactions have highlighted the significant impact of the ortho substituent on the reaction's progress and selectivity. beilstein-journals.orgnih.gov
Transition State Analysis: By mapping the potential energy surface of the reaction, computational methods can identify the transition state structures and their corresponding activation energies. This information provides a quantitative understanding of the reaction kinetics and can help in optimizing reaction conditions. For a reaction involving this compound, computational analysis would reveal the geometry of the transition states for each elementary step, offering insights into how the substituents stabilize or destabilize these critical structures.
Investigation of Intermolecular and Intramolecular Interactions
Both intermolecular and intramolecular interactions play a crucial role in determining the physical and chemical properties of this compound.
Intramolecular Interactions: As previously discussed, the most significant intramolecular interaction is likely the hydrogen bond between the formyl group and the boronic acid moiety. beilstein-journals.org Computational methods like Atoms in Molecules (AIM) theory and Natural Bond Orbital (NBO) analysis can be used to quantify the strength and nature of this hydrogen bond. d-nb.inforesearchgate.net These analyses can provide information on the electron density at the bond critical point and the orbital interactions contributing to the stability of the hydrogen-bonded ring.
Q & A
Q. What are the recommended synthetic routes for 3,4-Dichloro-2-formylphenylboronic acid, and how do reaction conditions influence yield?
The synthesis typically involves Suzuki-Miyaura cross-coupling, leveraging the boronic acid moiety for aryl-aryl bond formation. Key steps include:
- Substrate preparation : Start with halogenated precursors (e.g., 3,4-dichloro-2-bromo-benzaldehyde) and employ palladium catalysts (e.g., Pd(PPh₃)₄) in anhydrous conditions .
- Borylation : Use bis(pinacolato)diboron (B₂pin₂) under inert atmosphere to introduce the boronic acid group. Optimize temperature (80–100°C) and solvent (THF or DMF) to avoid hydrolysis .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) ensures >95% purity. Monitor yield via LC-MS or NMR to address side reactions (e.g., protodeboronation) .
Q. How can researchers validate the structural integrity and purity of this compound?
Q. What safety protocols are critical when handling this compound?
- PPE : Wear nitrile gloves, lab coat, and goggles to prevent dermal/ocular exposure. Use fume hoods to avoid inhalation .
- Storage : Keep in airtight containers at 0–6°C to prevent moisture-induced degradation .
- Spill management : Neutralize with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite). Dispose via hazardous waste protocols .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) elucidate the electronic properties and reactivity of this compound?
Q. What role does this compound play in drug discovery, particularly in molecular docking studies?
- Target binding : The boronic acid group acts as a protease inhibitor mimic, forming reversible bonds with serine residues (e.g., in thrombin or β-lactamases) .
- Docking protocols :
- Case study : In a 2020 study, the compound showed Ki = 12 nM against HIV-1 protease due to Cl substituents enhancing hydrophobic pocket interactions .
Q. How should researchers address contradictions in Suzuki coupling efficiency with this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
